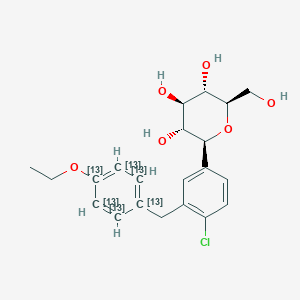

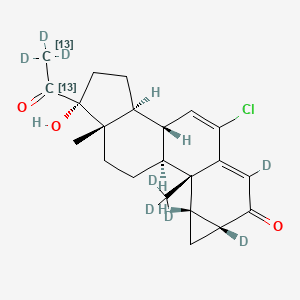

Dapagliflozin-6-13C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

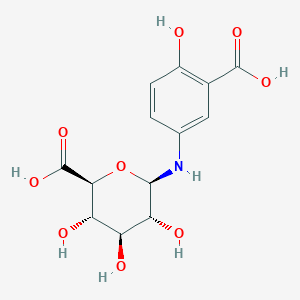

Dapagliflozin-6-13C is a labeled compound of dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used primarily in the treatment of type 2 diabetes mellitus. The labeled compound is used in scientific research to study the pharmacokinetics and metabolic pathways of dapagliflozin. Dapagliflozin itself is known for its ability to lower blood glucose levels by inhibiting glucose reabsorption in the kidneys, thereby promoting glucose excretion through urine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dapagliflozin involves multiple steps, starting with the protection of gluconolactone using trimethylsilyl (TMS) groups. This protected intermediate is then treated with aryl lithium, which is obtained by reacting aryl bromide with n-butyllithium (n-BuLi). The resulting mixture is treated with methane sulfonic acid in the presence of methanol to produce the glucoside intermediate. This intermediate undergoes acetylation with acetic anhydride (Ac2O) and is subsequently reduced using triethylsilane (Et3SiH) and boron trifluoride etherate (BF3.OEt2) to yield dapagliflozin .

Industrial Production Methods

Industrial production of dapagliflozin follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-performance liquid chromatography (HPLC) for purification and quality control. The process is designed to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Dapagliflozin undergoes various chemical reactions, including:

Oxidation: Dapagliflozin can be oxidized under acidic and alkaline conditions.

Reduction: The reduction of protected intermediates is a key step in its synthesis.

Common Reagents and Conditions

Oxidation: Performed under acidic or alkaline conditions.

Reduction: Utilizes triethylsilane (Et3SiH) and boron trifluoride etherate (BF3.OEt2).

Substitution: Involves the use of n-butyllithium (n-BuLi) and aryl bromides

Major Products

The major product of these reactions is dapagliflozin, which is further purified and characterized using techniques like HPLC and mass spectrometry .

Wissenschaftliche Forschungsanwendungen

Dapagliflozin-6-13C is extensively used in scientific research to study the pharmacokinetics, metabolic pathways, and biological effects of dapagliflozin. Its applications include:

Chemistry: Used to study the chemical stability and degradation pathways of dapagliflozin.

Biology: Helps in understanding the biological interactions and metabolic fate of dapagliflozin in living organisms.

Medicine: Used in clinical studies to evaluate the efficacy and safety of dapagliflozin in treating type 2 diabetes, heart failure, and chronic kidney disease.

Industry: Employed in the development of new formulations and drug delivery systems .

Wirkmechanismus

Dapagliflozin-6-13C, like dapagliflozin, inhibits the sodium-glucose co-transporter 2 (SGLT2) in the proximal renal tubules. This inhibition reduces the reabsorption of filtered glucose, promoting its excretion through urine. The increased delivery of sodium to the distal tubule reduces intraglomerular pressure and influences several physiological functions, including lowering blood pressure and reducing the risk of cardiovascular events .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Canagliflozin

- Empagliflozin

- Ipragliflozin

Uniqueness

Dapagliflozin is unique in its high selectivity and potency as an SGLT2 inhibitor. Compared to empagliflozin, dapagliflozin has shown similar cardiovascular benefits but with a lower risk of genital infections .

Eigenschaften

Molekularformel |

C21H25ClO6 |

|---|---|

Molekulargewicht |

414.83 g/mol |

IUPAC-Name |

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1/i3+1,4+1,6+1,7+1,12+1,15+1 |

InChI-Schlüssel |

JVHXJTBJCFBINQ-VRIKAZBGSA-N |

Isomerische SMILES |

CCO[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl |

Kanonische SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5'-O-[bis(4-Methoxyphenyl)phenylmethyl]-2'-O-methoxyethyl-N-(2-phenoxyacetyl)adenosine](/img/structure/B13865015.png)

![1-Hexadecyl-2-[3-(1-hexadecyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium perchlorate](/img/structure/B13865032.png)

![N-[(2R,3R,4R,5S,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13865068.png)